REACTION_CXSMILES
|
C[O-].[Na+].Cl.[N:5]1[CH:10]=[CH:9][C:8]([CH2:11]Cl)=[CH:7][CH:6]=1.[SH:13][CH2:14][CH2:15][OH:16]>C(O)C>[OH:16][CH2:15][CH2:14][S:13][CH2:11][C:8]1[CH:9]=[CH:10][N:5]=[CH:6][CH:7]=1 |f:0.1,2.3|
|
Name
|
sodium methoxide
|
Quantity
|
170.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
253.6 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
128.9 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 21.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Diatomaceous earth was added to the reaction mixture, which after brief stirring
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the combined ethanol solution evaporated to a solid-containing oil (approximately 290 g.)
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 1500 ml
|
Type
|
ADDITION
|
Details
|
of hot chloroform, treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
chromatographed on 1.5 kg
|
Type
|
CONCENTRATION
|
Details
|
concentrated to oil
|
Type
|
CUSTOM
|
Details
|
of ethyl acetate and evaporated
|
Reaction Time |
21.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCSCC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |